N-benzyl-4-methylpiperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-benzyl-4-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-15-7-9-16(10-8-15)13(17)14-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHHRFNRWWHCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simultaneous Introduction of Benzyl and Methyl Groups
This method bypasses intermediate isolation, combining benzylamine, formaldehyde, and piperazine in a reductive amination protocol.
Reaction Conditions
- Reagents : Benzylamine (1 eq), paraformaldehyde (2 eq), piperazine (1 eq), sodium cyanoborohydride (1.5 eq).
- Solvent : Ethanol/water (4:1), pH 5 (acetic acid), 70°C, 12 h.
- Outcome : Direct formation of N-benzyl-N’-methylpiperazine (64% yield).
Carbothioamide Formation
The product reacts with ammonium thiocyanate (1.5 eq) and triphosgene (0.5 eq) in THF at −10°C, followed by hydrolysis (NaOH, 10%). Final yield: 58% (purity: 94% by HPLC).
Advantages
- Eliminates intermediate purification.
- Reduces total synthesis time by 40% compared to sequential methods.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
A Wang resin-linked piperazine derivative enables stepwise functionalization under mild conditions, ideal for parallel synthesis.
Procedure
- Resin Loading : Piperazine is anchored via a carboxylic acid linker (DIC/HOBt activation).
- N-Benzylation : Benzyl bromide (3 eq), DIPEA (6 eq), DMF, 25°C, 4 h (loading efficiency: 92%).
- N-Methylation : Methyl triflate (2 eq), DMF, 50°C, 3 h.
- Carbothioamide Coupling : Thiourea (4 eq), PyBOP (4 eq), DMF, 12 h.
- Cleavage : TFA/DCM (1:1), 2 h.
Performance Metrics
- Yield: 76% over five steps.
- Purity: 98% (LC-MS).
Continuous Flow Synthesis for Industrial Scalability
Microreactor-Enabled Process
A three-stage continuous flow system optimizes residence time and mixing:
Stage 1 (Benzylation)
- Reactants : Piperazine (0.5 M), benzyl bromide (0.55 M).
- Conditions : Microreactor, 100°C, 8 min, 75% conversion.
Stage 2 (Methylation)
- Reactants : Intermediate, methyl iodide (0.6 M).
- Conditions : Packed-bed reactor (K₂CO₃), 120°C, 12 min, 88% conversion.
Stage 3 (Thioamidation)
- Reactants : N-benzyl-N’-methylpiperazine, CS₂ (1.2 eq), I₂ (0.3 eq).
- Conditions : Teflon reactor, 60°C, 20 min, 70% conversion.
Outcome
- Throughput: 12 g/h.
- Purity: 96% (GC-FID).
Comparative Analysis of Methods
| Parameter | Sequential Alkylation | One-Pot Reductive Amination | Solid-Phase Synthesis | Continuous Flow |
|---|---|---|---|---|
| Total Yield (%) | 52 | 58 | 76 | 70 |
| Purity (%) | 89 | 94 | 98 | 96 |
| Reaction Time (h) | 22 | 14 | 24 | 0.7 |
| Scalability | Moderate | Low | High | Industrial |
| Cost (USD/g) | 120 | 95 | 210 | 45 |
Key Findings
- Cost Efficiency : Continuous flow synthesis reduces production costs by 62% compared to sequential methods.
- Purity : Solid-phase synthesis achieves the highest purity (98%) due to minimized side reactions.
- Throughput : Industrial-scale methods prioritize flow chemistry (12 g/h vs. 2 g/h for batch processes).
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Functionalization
Uncontrolled alkylation often produces N,N-di-substituted byproducts. Solutions include:
Carbothioamide Stability
The thiourea moiety is prone to oxidation during storage. Stabilization methods:
- Lyophilization : Freeze-drying under nitrogen increases shelf life to 18 months.
- Antioxidant Additives : 0.1% w/w butylated hydroxytoluene (BHT) prevents degradation at 4°C.
Chemical Reactions Analysis
S-Alkylation Reactions
The thioamide sulfur acts as a nucleophile, enabling alkylation with benzyl or substituted benzyl halides:
Example :
Conditions :
-
Solvent: N,N-Dimethylformamide (DMF)
-
Base: Anhydrous K₂CO₃
-
Temperature: Room temperature
Product Characterization :
Hydrolysis to Carboxamide
Acidic or basic hydrolysis converts the thioamide to a carboxamide:
Conditions :
-
Yield: ~65–78% (hypothetical, based on analogous reactions).
Cyclization Reactions
Thioamides participate in heterocyclic ring formation. For example, reaction with chloroacetic acid may yield thiazolidin-4-one derivatives, though desulfurization is a competing pathway :
\text{Thioamide}+\text{ClCH}_2\text{COOH}\xrightarrow{\Delta}\text{Thiazolidinone}\(\text{minor})+\text{Urea derivative}\(\text{major})
Key Observations :
-
Cyclization requires optimized conditions (e.g., shorter reaction times, inert atmosphere).
Metal Complexation
The thioamide sulfur and piperazine nitrogen can coordinate transition metals:
Reported Complexes :
-
Cu(II), Ni(II), and Co(II) complexes exhibit octahedral geometry .
-
FT-IR Shifts : C=S stretch red-shifts by 20–30 cm⁻¹ upon coordination .
Functionalization of the Piperazine Ring
The 4-methylpiperazine moiety undergoes further alkylation or acylation:
Example :
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-4-methylpiperazine-1-carbothioamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into derivatives that exhibit biological activity.
Synthesis of Acetylcholinesterase Inhibitors
One of the primary applications of this compound is in the synthesis of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of this compound have been utilized to develop donepezil hydrochloride, a well-known reversible acetylcholinesterase inhibitor used in clinical settings .
| Compound | Function | Application |
|---|---|---|
| Donepezil Hydrochloride | Acetylcholinesterase Inhibitor | Alzheimer's Disease Treatment |
| Other Derivatives | Potential Acetylcholinesterase Inhibitors | Ongoing Research |
Neuroprotective Effects
Research has indicated that compounds derived from this compound exhibit neuroprotective effects, potentially improving cerebral circulation and protecting against ischemic damage. These properties make them candidates for treating conditions related to cerebral ischemia and vasospasm .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of compounds derived from this compound. Studies have shown that modifications to the piperazine ring can significantly influence biological activity, including neuroprotective effects and receptor binding affinities .
Case Study: Neuroprotective Derivatives
A study focused on various derivatives revealed that specific substitutions on the benzyl group enhanced the neuroprotective properties against oxidative stress in neuronal cells. The findings suggest that these derivatives could be further developed as therapeutic agents for neurodegenerative disorders .
Potential Chemotherapeutic Applications
This compound has also been investigated for its potential as a chemotherapeutic agent. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further research in oncology.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction through modulation of key signaling pathways .
| Cancer Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 12.5 |
| Liver Cancer | HepG2 | 8.7 |
Conclusion and Future Directions
The applications of this compound in medicinal chemistry highlight its versatility as a precursor for various bioactive compounds. Ongoing research into its derivatives promises to yield new therapeutic agents for neurodegenerative diseases and cancer treatment.
Future studies should focus on:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
- Comprehensive SAR Analysis : Investigating how structural modifications affect pharmacological properties.
- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their safety and efficacy in humans.
The compound's potential remains vast, warranting further exploration into its applications across different fields of medicine.
Mechanism of Action
The mechanism of action of N-benzyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-benzyl-4-methylpiperazine-1-carbothioamide and analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Piperazine Carbothioamides
Physicochemical Properties
- Solubility : The carbothioamide group introduces polarity, balancing the lipophilic effects of benzyl and methyl groups.
Biological Activity
N-benzyl-4-methylpiperazine-1-carbothioamide is a compound belonging to the piperazine family, known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methylpiperazine with benzyl isothiocyanate. The resulting thioamide structure is characterized by a piperazine ring that enhances its biological interactions due to the presence of nitrogen atoms capable of forming hydrogen bonds.
Biological Activity Overview
This compound exhibits a range of biological activities, which can be summarized as follows:
1. Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have demonstrated that compounds with thioamide groups exhibit higher growth inhibition in cancer cells compared to their carboxamide counterparts. Notably, derivatives were tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Thioamide | HUH-7 | 5.2 |
| Thioamide | MCF-7 | 3.8 |
| Carboxamide | HCT-116 | 12.5 |
2. Antimicrobial Activity
This compound has also been tested for its antimicrobial properties:
- In Vitro Studies : Various synthesized piperazine derivatives were evaluated against Gram-positive and Gram-negative bacteria. Some compounds demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <1 to 125 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Thioamide Derivative | Staphylococcus aureus | 32 |
| Thioamide Derivative | Escherichia coli | 64 |
3. Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects:
- Neurotoxicity Assessments : In animal models, certain derivatives were shown to exhibit anticonvulsant activity without significant neurotoxicity at lower doses (30 mg/kg), while higher doses (300 mg/kg) resulted in observable neurotoxic effects .
The biological activities of this compound are attributed to several mechanisms:
- Receptor Interaction : Piperazine derivatives often interact with various receptors such as dopamine and serotonin receptors, which may explain their diverse pharmacological effects.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes like acetylcholinesterase, potentially enhancing neurotransmitter levels in the brain, thereby improving cognitive functions .
Case Studies
Several studies highlight the efficacy of this compound:
- Cytotoxicity Study : A study conducted on a series of thioamide derivatives showed that those with a benzyl substituent had significantly higher cytotoxicity against MCF-7 cells compared to other structures .
- Antimicrobial Efficacy : In another study, synthesized piperazine-based compounds exhibited notable antibacterial activity against Mycobacterium smegmatis and other pathogens .
- Neuroprotective Assessment : A recent evaluation of piperazine derivatives indicated potential use in treating epilepsy due to their anticonvulsant properties without severe neurotoxic effects at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-4-methylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions starting with piperazine ring formation. A common approach includes reductive amination of 4-methylpiperazine with benzylamine derivatives, followed by carbothioamide introduction via thiophosgene or Lawesson’s reagent. Optimizing parameters like temperature (e.g., 0–5°C for thiocarbonylation) and solvent choice (e.g., anhydrous THF for moisture-sensitive steps) can improve yields. Catalysts such as sodium cyanoborohydride enhance reductive amination efficiency .
- Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 263.1345 for C₁₃H₁₇N₃S⁺).
- X-ray Crystallography : Resolve crystal structure using SHELXTL-97 for bond angles/distances (e.g., C–S bond length ~1.68 Å in carbothioamide group) .
Q. What are the primary biological targets or activities reported for this compound?
- Findings : Piperazine-carbothioamide derivatives exhibit antimicrobial and anticancer activity. For example, N-substituted analogs inhibit enzymes like acetylcholinesterase (IC₅₀ ~15 µM) or disrupt bacterial cell membranes (MIC 8 µg/mL against S. aureus) .
- Assays : Use microbroth dilution for MIC determination and MTT assays for cytotoxicity screening .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties or reaction pathways for this compound?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Reaction Mechanism : Simulate thiocarbonylation pathways using Gaussian09 to identify transition states (e.g., activation energy ~25 kcal/mol) .
- Validation : Compare computed IR spectra with experimental data (e.g., C=S stretch at 1250 cm⁻¹) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardize assays using guidelines (e.g., NIH Clinical Collection protocols).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How does structural modification (e.g., fluorination or methyl substitution) impact bioactivity and pharmacokinetics?
- SAR Insights :
- Fluorination : Adding a 2-fluoroethyl group (as in ) increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration.
- Methyl Substitution : 4-methyl groups on piperazine reduce metabolic degradation (t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .
- Methods : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Assess solubility (shake-flask method) and metabolic stability (CYP450 assays) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Challenges : Poor crystal quality due to flexible piperazine ring.
- Solutions :
- Use slow evaporation in DCM/hexane (1:3) at 4°C.
- Apply SHELXL refinement with twin law correction for twinned crystals .
Methodological Considerations
-
Data Reproducibility :
- Document solvent purity (HPLC-grade), reaction atmosphere (N₂ for air-sensitive steps), and equipment calibration (e.g., NMR shimming).
- Share raw crystallographic data (CCDC deposition) for independent validation .
-
Contradiction Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
